Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl-
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Overview
Description
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a tetrazole ring fused to a pyridazine ring, with additional phenyl and fluorophenyl substituents. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The presence of reactive sites allows for substitution reactions, where functional groups can be replaced with others using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives
Scientific Research Applications
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tetrazolo(1,5-b)pyridazine, 6-(4-methylphenyl)-8-phenyl-
- Tetrazolo(1,5-b)pyridazine, 6-(4-chlorophenyl)-8-phenyl-
- Tetrazolo(1,5-b)pyridazine, 6-(4-bromophenyl)-8-phenyl-
Uniqueness
Tetrazolo(1,5-b)pyridazine, 6-(4-fluorophenyl)-8-phenyl- stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications where specific interactions with biological targets or materials are required. The fluorine atom can enhance the compound’s stability, bioavailability, and binding affinity, making it a promising candidate for further research and development .
Properties
CAS No. |
130430-76-1 |
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Molecular Formula |
C16H10FN5 |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-8-phenyltetrazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C16H10FN5/c17-13-8-6-12(7-9-13)15-10-14(11-4-2-1-3-5-11)16-18-20-21-22(16)19-15/h1-10H |
InChI Key |
NVPCUWVDRNEODC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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